![molecular formula C22H12N2 B3025346 Acenaphtho[1,2-b]benzo[f]quinoxaline CAS No. 238-06-2](/img/structure/B3025346.png)
Acenaphtho[1,2-b]benzo[f]quinoxaline
Overview
Description
Acenaphtho[1,2-b]benzo[f]quinoxaline is a chemical compound with the formula C18H10N2 . It has a molecular weight of 254.2854 .
Synthesis Analysis
Acenaphtho[1,2-b]indole derivatives, which are structurally similar to Acenaphtho[1,2-b]benzo[f]quinoxaline, have been synthesized via domino reactions of enaminones with acenaphthoquinone, catalyzed by L-proline . This protocol has the advantages of good yields, operational convenience, and high regioselectivity . Another synthesis method involves a single-step condensation of acenaphthoquinone with different o-phenylene diamine derivatives on water under sonication .Molecular Structure Analysis
The molecular structure of Acenaphtho[1,2-b]benzo[f]quinoxaline can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The synthesis of Acenaphtho[1,2-b]indole derivatives involves domino reactions of enaminones with acenaphthoquinone . Domino reactions are promising and powerful tools in organic and medical chemistry because of their high atom economy, highly complex and diverse products, efficiency in forming multiple bonds, and environmental friendliness .Physical And Chemical Properties Analysis
Acenaphtho[1,2-b]benzo[f]quinoxaline has a molecular weight of 254.2854 . Its optical properties have been characterized by ultraviolet-visible spectroscopy, and its electrochemical properties have been determined by cyclic voltammetry .Scientific Research Applications
Corrosion Inhibition
Acenaphtho[1,2-b]quinoxaline (AQ) has been studied for its effectiveness as a corrosion inhibitor. One study found that AQ acts as an effective inhibitor for mild steel in acidic media, such as 0.5 M H2SO4 solution. The inhibition efficiency of AQ increased with its concentration, and the adsorption behavior was accurately described by the Langmuir isotherm. Density Functional Theory (DFT) studies provided insights into the mechanism of AQ's inhibition action (Obot, Obi-Egbedi, & Odozi, 2010).
Photovoltaic Properties
Acenaphtho[1,2-b]quinoxaline has been utilized in the synthesis of conjugated copolymers for solar cell applications. Studies showed that copolymers bearing the acenaphtho[1,2-b]quinoxaline moiety exhibit deep HOMO energy levels, beneficial for photovoltaic properties. The use of these copolymers in solar cells demonstrated high open-circuit voltage and power conversion efficiency (Zou et al., 2012).
Cancer Research
Acenaphtho[1,2-b]quinoxaline derivatives have shown potential in cancer research. Studies on 3,4-dinitroacenaphtho[1,2-b]quinoxaline (IIId) indicated its cytotoxicity against various cancer cell lines. It exhibited selective cytotoxicity and apoptosis induction in K562 cells, suggesting its potential as a therapeutic agent (Mahjoob et al., 2009; Mahjoob et al., 2011).
Electronic Material Applications
Acenaphtho[1,2-b]quinoxaline-based materials have been studied for their electrochemical properties. For instance, a novel quinoxaline carboxylic acid derivative was investigated for its redox behavior on a glassy carbon electrode. The study explored the pH-dependent electrochemical properties and proposed a mechanism for the redox reactions of this compound, showing its potential in electronic applications (Shah et al., 2014).
Mechanism of Action
Future Directions
While specific future directions for research on Acenaphtho[1,2-b]benzo[f]quinoxaline were not found in the search results, the compound’s potential for use in the synthesis of indole derivatives and as a non-viral gene vector suggests that it may have applications in medicinal chemistry and drug discovery .
properties
IUPAC Name |
3,14-diazahexacyclo[14.7.1.02,15.04,13.05,10.020,24]tetracosa-1(23),2,4(13),5,7,9,11,14,16,18,20(24),21-dodecaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12N2/c1-2-8-15-13(5-1)11-12-18-20(15)24-22-17-10-4-7-14-6-3-9-16(19(14)17)21(22)23-18/h1-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDUFWQZTFVEKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C4C5=CC=CC6=C5C(=CC=C6)C4=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00178490 | |
Record name | 8,9-Benzacenaphtho(1,2-b)quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00178490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acenaphtho[1,2-b]benzo[f]quinoxaline | |
CAS RN |
238-06-2 | |
Record name | 8,9-Benzacenaphtho(1,2-b)quinoxaline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000238062 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acenaphtho[1,2-b]benzo[f]quinoxaline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80694 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8,9-Benzacenaphtho(1,2-b)quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00178490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8,9-BENZOACENAPHTHO(1,2-B)QUINOXALINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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